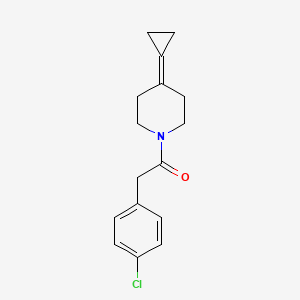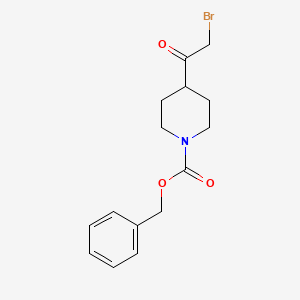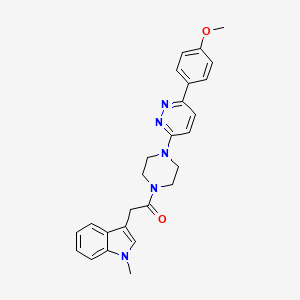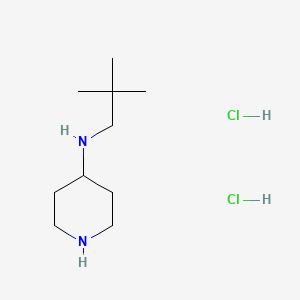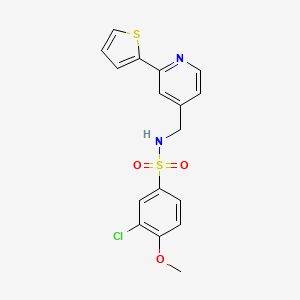
5-((4-Ethylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine” is a compound with the molecular formula C12H20N4 . It has an average mass of 220.314 Da and a monoisotopic mass of 220.168793 Da .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which could potentially include “5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine”, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The NBO study shows that the LP (1) N16 to π* (C17-N19) has the highest stabilization energy at 53.86 kcal/mol . Electron localization and delocalization areas are confirmed by wavefunction studies .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 362.4±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 66.4±0.3 cm3, a polar surface area of 45 Å2, and a molar volume of 200.0±3.0 cm3 .Applications De Recherche Scientifique
DNA Interaction and Drug Design
Compounds structurally related to 5-((4-Ethylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, such as DNA minor groove binders, have been extensively studied for their ability to interact with DNA. These interactions are critical for rational drug design, offering pathways to develop novel therapeutic agents targeting specific DNA sequences or structures. For instance, minor groove binders like Hoechst 33258 and its analogs show specificity for AT-rich sequences and have applications in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors (Issar & Kakkar, 2013).
Antidepressant and Anxiolytic Potential
The behavioral pharmacology of certain piperazine derivatives, such as AR-A000002, a selective 5-HT1B antagonist, demonstrates the potential of these compounds in treating anxiety and affective disorders. This research suggests the value of compounds with similar structural features in exploring new treatments for psychiatric conditions (Hudzik et al., 2003).
Anti-inflammatory Activity
Substituted tetrahydropyrimidine derivatives, including those with structural similarities to the compound of interest, have shown potent in vitro anti-inflammatory activity. This indicates the compound's potential utility in designing lead compounds for anti-inflammatory drugs, highlighting the importance of such structures in medicinal chemistry (Gondkar et al., 2013).
DNA Methyltransferase Inhibition
Research into DNA methyltransferase inhibitors, which include nucleoside analogs, sheds light on the role of chemical modifications in epigenetic regulation and cancer therapy. Compounds structurally related to 5-((4-Ethylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid could potentially contribute to the development of novel epigenetic modulators with therapeutic applications (Goffin & Eisenhauer, 2002).
Ectoine Biosynthesis in Halotolerant Organisms
The study of ectoine biosynthesis in halotolerant microorganisms emphasizes the importance of biochemical pathways in environmental adaptation and biotechnological applications. Understanding the biosynthetic mechanisms of compounds similar to 5-((4-Ethylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid could lead to advances in microbiology and biotechnology (Reshetnikov et al., 2011).
Mécanisme D'action
While the exact mechanism of action for “5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine” is not known, compounds with similar structures, such as abemaciclib, are known to inhibit cyclin-dependent kinases 4 and 6, which are approved for the treatment of locally advanced or metastatic breast cancer .
Propriétés
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-2-15-3-5-16(6-4-15)7-8-9(11(18)19)13-12(20)14-10(8)17/h2-7H2,1H3,(H,18,19)(H2,13,14,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIDYRRTNXYAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(NC(=O)NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2510728.png)
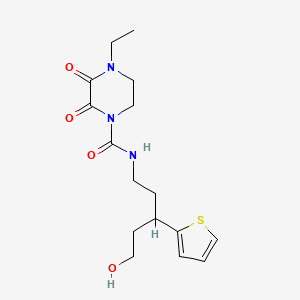
![3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2510734.png)
![N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2510735.png)
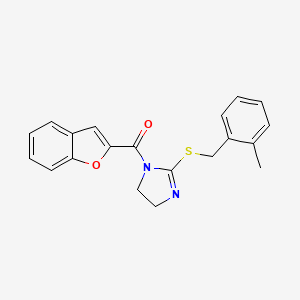
![{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2510737.png)
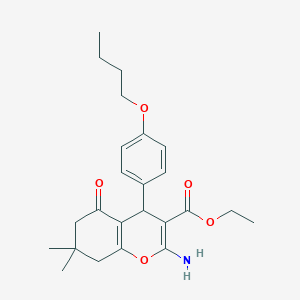
![furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2510741.png)

